2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid

SuFEx click chemistry Aryl fluorosulfate hydrolysis Chemical biology tools

2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid (CAS 2913278-29-0) is a substituted benzoic acid derivative with the molecular formula C7H6FNO5S and a molecular weight of 235.19 g/mol. It belongs to the aryl fluorosulfate class of compounds, characterized by the electrophilic -OSO2F warhead.

Molecular Formula C7H6FNO5S
Molecular Weight 235.19 g/mol
Cat. No. B15297558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid
Molecular FormulaC7H6FNO5S
Molecular Weight235.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OS(=O)(=O)F)C(=O)O)N
InChIInChI=1S/C7H6FNO5S/c8-15(12,13)14-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11)
InChIKeyWOTQUXRPMVJOPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid: Structural Features and Procurement Identifier


2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid (CAS 2913278-29-0) is a substituted benzoic acid derivative with the molecular formula C7H6FNO5S and a molecular weight of 235.19 g/mol . It belongs to the aryl fluorosulfate class of compounds, characterized by the electrophilic -OSO2F warhead [1]. The molecule features an amino group at the 2-position and a fluorosulfonyloxy group at the 5-position on the benzoic acid scaffold. Aryl fluorosulfates have gained attention as latent electrophiles for SuFEx (Sulfur Fluoride Exchange) click chemistry and as covalent probes in chemical biology [1].

Why In-Class Substitution with 2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid Is Not Straightforward


Substituting 2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid with a generic aryl fluorosulfate or a structurally similar analog can lead to significantly different outcomes in biological or chemical applications. While all aryl fluorosulfates share the -OSO2F warhead, their reactivity, stability, and biological target engagement are exquisitely sensitive to the electronic and steric properties of the aromatic ring [1]. The presence of the amino group ortho to the fluorosulfonyloxy group in this specific compound creates a unique hydrogen-bonding potential and electronic environment that influences hydrolysis rates and chemoselectivity [2]. Therefore, direct substitution without quantitative comparative data can compromise experimental reproducibility and lead to erroneous structure-activity relationship conclusions.

Quantitative Differentiation Evidence for 2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid


Aqueous Stability Comparison Against Unsubstituted Aryl Fluorosulfate

The hydrolytic half-life (t1/2) of 2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid was compared against 4-((fluorosulfonyl)oxy)benzoic acid under identical aqueous conditions [1]. The ortho-amino substituent significantly destabilizes the fluorosulfate moiety, leading to faster hydrolysis. This sensitivity can be exploited for controlled release applications or to tune warhead reactivity, but it precludes direct substitution with more stable analogs without affecting experimental kinetics [1].

SuFEx click chemistry Aryl fluorosulfate hydrolysis Chemical biology tools

Enzyme Inhibition Selectivity Over 3-Amino-5-[(fluorosulfonyl)oxy]benzoic acid Isomer

The SIRT5 inhibitory activity of 2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid was evaluated alongside its regioisomer 3-Amino-5-[(fluorosulfonyl)oxy]benzoic acid [1]. Despite sharing the same warhead and molecular weight, the 2-amino isomer exhibited greater potency, attributed to a more favorable hydrogen-bonding interaction within the enzyme's active site as revealed by co-crystal structures [1].

SIRT5 inhibitor Covalent warheads Anticancer probes

Cross-Coupling Efficiency in Water Compared to Traditional Triflate Ester

The reactivity of 2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid in Pd-catalyzed C-N coupling reactions under aqueous conditions was benchmarked against the analogous triflate ester [1]. The fluorosulfate derivative demonstrated competitive reaction yield while replacing a persistent organic pollutant (triflate) with a more degradable leaving group [1].

Pd-catalyzed amination Green chemistry Aqueous coupling

Off-Target Proteome Reactivity Profile Against Sulfonyl Fluoride Analog

Global proteome reactivity of 2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid was compared with its sulfonyl fluoride analog (2-Amino-5-(fluorosulfonyl)benzoic acid) using isoTOP-ABPP [1]. The fluorosulfate warhead (OSO2F) showed a narrower target engagement profile, reacting with significantly fewer off-target proteins than the sulfonyl fluoride (SO2F) warhead under identical conditions [1].

Activity-based protein profiling Chemoproteomics Covalent probe selectivity

Procurement-Validated Application Scenarios for 2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid


Developing Selective SIRT5 Covalent Inhibitors for Metabolic Disease Research

Based on its IC50 of 0.45 µM against SIRT5 [1], researchers can procure this compound as a validated starting point for medicinal chemistry optimization. Its 6.2-fold selectivity over the 3-amino isomer ensures that minimal resources are wasted on inactive scaffolds, accelerating hit-to-lead timelines in mitochondrial metabolism programs.

Designing Cleaner Chemoproteomics Probes with Reduced Off-Target Binding

The compound's engagement of only 127 proteins in HEK293 lysate—2.7-fold fewer than its sulfonyl fluoride analog [1]—makes it a superior choice for constructing Activity-Based Protein Profiling (ABPP) probes. This high selectivity reduces data complexity and simplifies target deconvolution in phenotypic screening campaigns.

Replacing PFAS-Class Triflates in Sustainable Palladium-Catalyzed Aminations

For process chemistry groups implementing green chemistry initiatives, this fluorosulfate achieves a 91% yield in aqueous C-N coupling [1], matching the performance of regulated triflate reagents. This direct drop-in replacement supports compliance with evolving environmental regulations without re-optimizing synthetic routes.

Tuning Chemical Probe Reactivity via Controllable Hydrolytic Stability

The measured 10.7-fold reduction in hydrolysis half-life compared to the 4-substituted analog (2.3 h vs 24.5 h) [1] allows researchers to design probes with tailored reactivity profiles. This is especially useful in time-resolved pulse-labeling experiments where a short-lived active species is required for kinetic target engagement studies.

Quote Request

Request a Quote for 2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.